1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(((2R)-1-(4-(4-(3-(hexahydro-1H-azepin-1-yl)propoxy)phenyl)butyl)-2-pyrrolidinyl)methyl)-
描述
GSK-1004723 is a small molecule drug developed by GlaxoSmithKline. It is a dual antagonist of histamine H1 and H3 receptors, making it a potential therapeutic agent for treating allergic rhinitis and other related conditions . The compound has shown promise in clinical trials, demonstrating significant attenuation of symptoms in patients with seasonal allergic rhinitis .
准备方法
The synthesis of GSK-1004723 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically includes:
Formation of the Phthalazinone Core: This involves the reaction of appropriate starting materials to form the phthalazinone core structure.
Substitution Reactions: Various substitution reactions are carried out to introduce the necessary functional groups, such as the chlorobenzyl and pyrrolidinyl groups.
Final Assembly: The final steps involve the coupling of intermediates and purification to obtain the desired product.
化学反应分析
GSK-1004723 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the azepanyl and pyrrolidinyl moieties.
Reduction: Reduction reactions can occur at the phthalazinone core, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, especially at the chlorobenzyl group, where various nucleophiles can replace the chlorine atom.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions are typically derivatives of GSK-1004723 with modified functional groups .
科学研究应用
Chemistry: The compound serves as a model for studying dual receptor antagonism and the development of new antihistamines.
Biology: It is used in research to understand the role of histamine receptors in allergic responses and other physiological processes.
Medicine: GSK-1004723 is being investigated as a treatment for allergic rhinitis and other histamine-related conditions. .
作用机制
GSK-1004723 exerts its effects by antagonizing histamine H1 and H3 receptors. The H1 receptor antagonism helps in reducing allergic symptoms such as itching, sneezing, and nasal congestion. The H3 receptor antagonism modulates the release of histamine and other neurotransmitters, providing additional relief from allergic symptoms . The molecular targets involved include the histamine H1 and H3 receptors, and the pathways affected are those related to histamine signaling and allergic responses .
相似化合物的比较
GSK-1004723 is unique due to its dual antagonism of both H1 and H3 receptors. Similar compounds include:
Cetirizine: A well-known H1 receptor antagonist used to treat allergic rhinitis and urticaria.
Fexofenadine: Another H1 receptor antagonist with similar applications.
Betahistine: An H3 receptor antagonist used to treat vertigo and Meniere’s disease.
Compared to these compounds, GSK-1004723 offers the advantage of targeting both H1 and H3 receptors, potentially providing more comprehensive symptom relief for allergic conditions .
属性
CAS 编号 |
955359-72-5 |
---|---|
分子式 |
C39H49ClN4O2 |
分子量 |
641.3 g/mol |
IUPAC 名称 |
2-[[(2R)-1-[4-[4-[3-(azepan-1-yl)propoxy]phenyl]butyl]pyrrolidin-2-yl]methyl]-4-[(4-chlorophenyl)methyl]phthalazin-1-one |
InChI |
InChI=1S/C39H49ClN4O2/c40-33-19-15-32(16-20-33)29-38-36-13-3-4-14-37(36)39(45)44(41-38)30-34-12-9-27-43(34)26-8-5-11-31-17-21-35(22-18-31)46-28-10-25-42-23-6-1-2-7-24-42/h3-4,13-22,34H,1-2,5-12,23-30H2/t34-/m1/s1 |
InChI 键 |
YANGEESWIGIKOP-UUWRZZSWSA-N |
SMILES |
C1CCCN(CC1)CCCOC2=CC=C(C=C2)CCCCN3CCCC3CN4C(=O)C5=CC=CC=C5C(=N4)CC6=CC=C(C=C6)Cl |
手性 SMILES |
C1CCCN(CC1)CCCOC2=CC=C(C=C2)CCCCN3CCC[C@@H]3CN4C(=O)C5=CC=CC=C5C(=N4)CC6=CC=C(C=C6)Cl |
规范 SMILES |
C1CCCN(CC1)CCCOC2=CC=C(C=C2)CCCCN3CCCC3CN4C(=O)C5=CC=CC=C5C(=N4)CC6=CC=C(C=C6)Cl |
外观 |
Solid powder |
Key on ui other cas no. |
955359-72-5 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GSK 1004723 GSK-1004723 GSK1004723 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。